(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866599
InChI: InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16-
SMILES:
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate

CAS No.:

Cat. No.: VC15866599

Molecular Formula: C19H16N2O6

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate -

Specification

Molecular Formula C19H16N2O6
Molecular Weight 368.3 g/mol
IUPAC Name methyl (2Z)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
Standard InChI InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16-
Standard InChI Key JWAUGXXRJKZYBD-SILNSSARSA-N
Isomeric SMILES COC(=O)/C(=N\OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, methyl (2E)-2-[2-[(1,3-dioxoisoindolin-2-yl)oxymethyl]phenyl]-2-methoxyimino-acetate, reflects its intricate structure . Key features include:

  • Dioxoisoindolinyl group: A bicyclic system with two ketone oxygen atoms at positions 1 and 3.

  • Methoxyimino group: An E-configurated imine functional group (-N=OCH₃) linked to the acetate backbone.

  • Benzyloxy methyl bridge: Connects the phenyl ring to the dioxoisoindolinyl group via an ether linkage.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number156581-14-5
Molecular FormulaC₁₉H₁₆N₂O₆
Molecular Weight368.30–368.34 g/mol
SMILES NotationCOC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Storage ConditionsInert atmosphere, room temperature

The E-configuration of the methoxyimino group is critical for biological activity, as stereochemistry influences binding affinity to target enzymes .

Synthesis and Production

Key Synthetic Routes

The compound is synthesized via multi-step protocols, often beginning with 2-methylbenzyl cyanide or brominated intermediates . A representative pathway involves:

  • Nitrosation: Introduction of a nitroso group to form an oxime intermediate.

  • Methylation: Reaction with methylating agents (e.g., dimethyl sulfate) to install the methoxyimino group.

  • Bromination: Substitution at the benzylic position using N-bromosuccinimide (NBS) .

  • Etherification: Coupling with 1,3-dioxoisoindolin-2-ol under basic conditions to form the final product .

Table 2: Optimization Strategies in Synthesis

ParameterImprovementOutcome
Brominating AgentNBS → 1,3-Dibromo-5,5-dimethylhydantoinReduced side products, 92% yield
Reaction SolventDichloromethane → Ethyl acetateEnhanced solubility, lower toxicity
CatalysisPhase-transfer catalysts (PTC)40% reduction in reaction time

Green chemistry approaches emphasize replacing hazardous reagents (e.g., gaseous HCl) with safer alternatives, improving process sustainability .

Applications in Agrochemicals and Medicine

Fungicidal Activity

As a strobilurin analogue, the compound inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ . Studies demonstrate efficacy against Rhizoctonia solani and Physalospora piricola, with 95–100% inhibition at 50 mg/L . Its derivatives, such as trifloxystrobin, are commercially deployed to combat resistance in pathogenic fungi .

Table 3: Biological Activity Profile

ApplicationTarget Organism/Cell LineEfficacy/IC₅₀Source
AntifungalAlternaria solani91–92% inhibition
AnticancerHCT116 cells0.60–0.94 μM
Exposure RouteFirst Aid MeasuresPPE Recommendations
InhalationMove to fresh air; artificial respiration if neededRespirator (N95 or higher)
Skin ContactWash with soap/water; consult physicianNitrile gloves, lab coat
Eye Contact15-minute rinse with water; remove contactsGoggles with side shields

Storage requires inert atmospheres to prevent decomposition, with a UN 1325 classification (Packing Group III) .

Recent Advances and Future Directions

Structural Modifications

Introducing 1,2,4-triazole Schiff base side chains enhances antifungal activity against resistant strains . For example, derivative 3d achieves 99.5% inhibition of Physalospora piricola at 50 mg/L .

Mechanistic Insights

Density functional theory (DFT) studies reveal that electron-withdrawing groups on the phenyl ring improve binding to cytochrome bc₁ by modulating electron density at the methoxyimino site .

Regulatory Trends

The European Chemicals Agency (ECHA) mandates reduced reliance on brominated intermediates due to environmental persistence, driving innovation in halogen-free syntheses .

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